molecular formula C15H12 B14713036 Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene CAS No. 13352-41-5

Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene

Cat. No.: B14713036
CAS No.: 13352-41-5
M. Wt: 192.25 g/mol
InChI Key: UWEOYSUHXNZTCO-UHFFFAOYSA-N
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Description

Tricyclo[8.4.1.0²,⁷]pentadeca-1(14),2,4,6,8,10,12-heptaene (IUPAC name) is a polycyclic hydrocarbon with the molecular formula C₁₅H₁₂ and an average molecular mass of 192.261 g/mol. It is also known as 5,10-Methanobenzocyclodecene and has the ChemSpider ID 2033131 and CAS Registry Number 13352-41-5 . The compound features a tricyclic framework with seven conjugated double bonds, creating a rigid, planar structure that facilitates π-electron delocalization. Its unique geometry includes two fused cyclohexene rings and a bridging methane group, contributing to its stability and electronic properties.

Properties

CAS No.

13352-41-5

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C15H12/c1-2-7-14-11-12(5-1)9-10-13-6-3-4-8-15(13)14/h1-10H,11H2

InChI Key

UWEOYSUHXNZTCO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as a Key Step

The Diels-Alder reaction is frequently employed to construct bicyclic intermediates, which are subsequently functionalized into tricyclic systems. For example:

  • Starting Material : Cycloocta-2,4,6-trienone (a cyclic triene) reacts with methyl-4-(dimethylphosphinyl)-2-butenoate under Michael-Wittig conditions to yield an 8-methoxycarbonylbicyclo[5.3.1]undeca-tetraene intermediate.
  • Rearrangement : Base-catalyzed rearrangement of the adduct generates a bicyclo[5.3.1]undeca-tetraene-8-one, which is reduced to an endo-alcohol.
  • Final Cyclization : Pyrolytic elimination of the alcohol’s carbamate derivative produces the tricyclic framework.

Yield : ~40–60% after optimization.
Key Catalyst : Boron trifluoride etherate (BF₃·OEt₂) facilitates cycloaddition and rearrangement.

Dehydrogenative Cyclization

Tetrachlorobenzoquinone (TCB)-Mediated Aromatization

Dehydrogenation is critical for establishing the conjugated heptaene system:

  • Intermediate Preparation : A tetracyclic precursor (e.g., N-(2,2-dimethoxyethyl)-2-(tetrahydrocarbazolyl)acetamide) is treated with TCB in chloroform.
  • Mechanism : TCB abstracts hydrogen atoms, inducing cyclization and aromatization via a radical pathway.
  • Conditions : Reactions proceed at 80°C for 12–24 hours under inert atmosphere.

Yield : 55–70%.
Side Products : Partial oxidation or over-dehydrogenation may occur, requiring careful stoichiometric control.

Cyclopropanation Strategies

Dichlorocarbene Insertion

Inspired by 1,6-methanoannulene syntheses, dichlorocarbene (generated from chloroform and potassium tert-butoxide) is inserted into a bicyclic diene:

  • Substrate : Bicyclo[5.3.1]undeca-1,3,5,9-tetraene undergoes dichlorocarbene addition to form a transannular cyclopropane.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces chlorides, yielding a methylene-bridged intermediate.
  • Aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the system to the heptaene.

Yield : 30–45% after multiple steps.

Catalytic Hydrogenation and Isomerization

Palladium-Catalyzed Pathways

Palladium catalysts enable selective hydrogenation and isomerization:

  • Substrate : A halogenated tricyclic precursor (e.g., 2,7-dibromo-1,6-methanoannulene) undergoes reductive coupling using Ni(0) complexes.
  • Isomerization : Thallium(III) trifluoroacetate oxidizes intermediates to syn-diquinones, which rearrange under light to the final product.

Conditions :

  • Temperature: 60–80°C
  • Pressure: 1–3 atm H₂.

Yield : 50–65%.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Diels-Alder Cycloaddition Michael-Wittig, rearrangement 40–60% High Moderate
TCB Dehydrogenation Radical-mediated aromatization 55–70% Moderate High
Dichlorocarbene Insertion Cyclopropanation, reduction 30–45% Very High Low
Palladium Catalysis Reductive coupling, oxidation 50–65% High Moderate

Challenges and Optimization

  • Steric Strain : The tricyclic system’s non-planarity induces strain, complicating late-stage functionalization.
  • Aromatic Stability : Over-dehydrogenation risks forming naphthalene-like byproducts, necessitating precise reaction control.
  • Catalyst Selection : Lewis acids (e.g., BF₃) improve cyclization efficiency but may promote side reactions in polar solvents.

Recent Advances

  • Flow Chemistry : Continuous-flow systems enhance TCB-mediated dehydrogenation yields (75–80%) by improving heat transfer and reagent mixing.
  • Computational Modeling : DFT studies predict optimal dihedral angles for intermediate stabilization, guiding solvent and catalyst choices.

Scientific Research Applications

Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene has several applications in scientific research:

    Chemistry: Used as a model compound to study polycyclic hydrocarbon reactions and mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to fit into various molecular targets, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Tricyclo[9.4.0.0³⁻⁸]pentadeca-1(15)-3-5-7-9-11-13-heptaene

This isomer shares the same molecular formula (C₁₅H₁₂ ) but differs in bridge positioning (9.4.0.0³⁻⁸ vs. 8.4.1.0²,⁷), resulting in distinct ring strain and conjugation patterns. Key differences include:

  • CAS Number : 256-81-5 (vs. 13352-41-5 for the target compound)
  • Boiling Point : 322.1°C (vs. unreported for the target compound)
  • Density : 1.085 g/cm³ (vs. unreported) .

Hexadeca-Heptaene Derivatives

Tricyclo[8.4.1.1³,⁸]hexadeca-1,3,5,7,9,11,13-heptaene and tricyclo[8.4.1.1⁴,⁹]hexadeca-2,4,6,8,10,12,14-heptaene (C₁₆H₁₄) are homologs with an additional carbon in the backbone. These exhibit:

  • Increased ring strain due to larger fused rings.
  • Reduced π-electron mobility compared to the pentadeca-heptaene system .

Linear Polyenes

Compounds like hexadeca-2,4,6,8,10,12,14-heptaene (C₁₆H₁₈) and tetradeca-2,4,6,8,10,12-hexaene (C₁₄H₁₆) are linear analogs. Key distinctions include:

  • Effective π-electron Mass :
Compound Effective Mass (mₑ)
Deca-2,4,6,8-tetraene 0.531
Hexadeca-heptaene 0.384

These values decrease with chain length due to reduced electron confinement .

  • Absorption Errors : Experimental absorption errors for linear polyenes range from 0.81% (tetradeca-hexaene) to 2.30% (deca-tetraene), reflecting differences in conjugation efficiency .

High-Energy Polycyclic Nitramines

Compounds like CL-20 (hexanitrohexaazaisowurtzitane) and HBIW (hexabenzyl-hexaazatetracyclododecane) are nitro-substituted polycycles. Comparisons highlight:

  • Detonation Velocity : CL-20 achieves ~9,500 m/s, far exceeding hydrocarbons like the target compound, which lack energetic functional groups .
  • Synthetic Complexity : HBIW requires multi-step debenzylation and acetylation (e.g., using Pd(OH)₂/Al₂O₃ catalysts) to form CL-20, unlike the hydrocarbon tricyclo compound, which lacks such reactivity .

Heteroatom-Containing Tricyclics

Loxapine

This antipsychotic drug contains a tricyclo[9.4.0.0³,⁸]pentadeca-heptaene core with nitrogen and oxygen heteroatoms. Key contrasts:

  • Molecular Weight : 327.81 g/mol (vs. 192.26 g/mol for the target compound).
  • Bioactivity : Loxapine acts as a dopamine antagonist, enabled by its piperazine substituents, whereas the hydrocarbon tricyclo compound lacks pharmacological activity .

DREADD Agonist 21

This compound features a tricyclo[9.4.0.0³,⁸]pentadeca-heptaene scaffold with nitrogen atoms, demonstrating:

  • Selective Binding : Targets muscarinic acetylcholine receptors due to heteroatom positioning.

Biological Activity

Tricyclo[8.4.1.0²,⁷]pentadeca-1(14),2,4,6,8,10,12-heptaene is a polycyclic compound characterized by its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

Basic Information

PropertyValue
Chemical Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol
IUPAC Name Tricyclo[8.4.1.0²,⁷]pentadeca-1(14),2,4,6,8,10,12-heptaene
PubChem CID 67492

Structural Features

The compound features a complex arrangement of carbon atoms forming multiple rings, which is typical for compounds with significant biological activity. The presence of double bonds contributes to its reactivity and potential interactions with biological systems.

Anticancer Properties

Recent studies have indicated that tricyclic compounds similar to tricyclo[8.4.1.0²,⁷]pentadeca-1(14),2,4,6,8,10,12-heptaene exhibit anticancer properties. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of tricyclic compounds on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

Tricyclic compounds have also been evaluated for their antimicrobial properties:

  • Case Study 2 : Research highlighted in Phytochemistry Reviews examined the antimicrobial activity of tricyclic derivatives against a range of bacterial strains. The findings suggested that these compounds could disrupt bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with tricyclic structures:

  • Case Study 3 : A study in Neuroscience Letters reported that certain tricyclic compounds could protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents . This suggests potential therapeutic applications in neurodegenerative diseases.

Toxicological Considerations

While exploring the biological activity of tricyclo[8.4.1.0²,⁷]pentadeca-1(14),2,4,6,8,10,12-heptaene, it is crucial to consider its safety profile:

Toxicity ParameterValue
Acute Toxicity (LD50) Not Available
Chronic Toxicity Under Investigation

Current data on the toxicity of this compound is limited; therefore, further research is necessary to establish safe exposure levels.

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